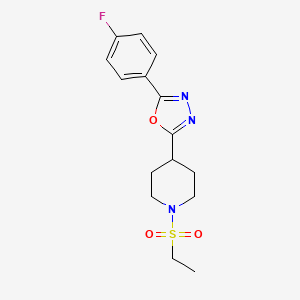

2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Description

2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a piperidin-4-yl group bearing an ethylsulfonyl moiety and at the 5-position with a 4-fluorophenyl ring. The ethylsulfonyl group introduces electron-withdrawing properties, while the piperidine ring may enhance bioavailability by influencing lipophilicity and membrane permeability. The 4-fluorophenyl substituent is a common pharmacophore in bioactive molecules, contributing to enhanced binding affinity and metabolic stability.

Properties

IUPAC Name |

2-(1-ethylsulfonylpiperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3S/c1-2-23(20,21)19-9-7-12(8-10-19)15-18-17-14(22-15)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDZRUWQIZZGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through sulfonation reactions, where ethylsulfonyl chloride reacts with the piperidine ring under basic conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via nucleophilic aromatic substitution reactions, where a fluorinated benzene derivative reacts with the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Unique Features

| Feature | Description |

|---|---|

| Heterocyclic Structure | Contains an oxadiazole ring which is known for various bioactive properties. |

| Substituents | The ethylsulfonyl group enhances solubility and biological activity. |

| Fluorine Atom | The presence of fluorine may influence binding affinity and selectivity. |

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties , demonstrating moderate to good efficacy against several bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

- Candida albicans

These findings suggest that 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole could serve as a novel antibacterial agent, potentially addressing antibiotic resistance issues in clinical settings .

Anticancer Potential

The compound's anticancer potential has been explored through various bioassays. In particular, it has shown promise as a tubulin inhibitor , which is crucial in cancer treatment due to its role in disrupting cell division. The mechanism involves inhibiting colchicine binding to tubulin, leading to cytostatic effects on cancer cells .

Nematocidal Activity

Another significant application of this compound is in agricultural science, where it has demonstrated nematocidal activity against pests like Bursaphelenchus xylophilus. This application is particularly relevant for developing sustainable agricultural practices .

Study on Antibacterial Activity

A study conducted on the antibacterial efficacy of various oxadiazole derivatives included this compound. The results indicated that this compound exhibited significant antibacterial activity compared to traditional antibiotics such as amoxicillin and cefixime. The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine and oxadiazole moieties could enhance biological activity .

Evaluation of Anticancer Properties

In a separate investigation focusing on anticancer properties, compounds structurally related to this compound were subjected to molecular docking studies. These studies indicated favorable interactions with tubulin protein targets, suggesting that the compound could effectively inhibit cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfonyl and Piperidine Moieties

2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

- Activity : Exhibits superior antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the pathogen causing rice bacterial leaf blight, with an EC50 of 9.89 μg/mL (vs. bismerthiazol: 92.61 μg/mL) .

- Mechanism : Inhibits biofilm formation, reduces extracellular polysaccharide (EPS) production by suppressing gumB, gumG, and gumM gene expression (inhibition rates: 68–95% at 20 μg/mL), and enhances plant defense enzymes (SOD, POD) .

- Field Efficacy : Demonstrates 41.82% protective activity against rice blight at 200 μg/mL, outperforming commercial agents .

- 5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol Derivatives Activity: Synthetic derivatives with varied alkyl/aralkylthio groups show moderate antibacterial activity against Gram-negative bacteria (e.g., E. Structural Insight: The 4-nitrophenylsulfonyl group increases steric bulk but may reduce solubility compared to ethylsulfonyl analogs .

Analogs with Fluorophenyl and Oxadiazole Motifs

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Compound 106)

- 5-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3,4-oxadiazole Hydrobromide Structural Similarity: Lacks the ethylsulfonyl group but shares the piperidine-4-yl and 4-fluorophenyl motifs. No direct activity data are available, but piperidine derivatives often exhibit enhanced CNS penetration .

Analogs with Modified Sulfonyl or Thioether Groups

- 1,3,4-Oxadiazole Thioethers (e.g., Compound 5g)

- Activity : Shows fungicidal activity against Sclerotinia sclerotiorum (>50% inhibition at 50 μg/mL) and herbicidal effects via molecular docking with SDH protein (PDB: 2FBW) .

- Comparison : Thioether linkages may reduce oxidative stability compared to sulfonyl groups but improve interaction with hydrophobic enzyme pockets .

Key Data Tables

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

Table 2: Structural and Functional Impact of Substituents

Biological Activity

2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a synthetic organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The compound comprises a piperidine ring substituted with an ethylsulfonyl group and a fluorophenyl group, alongside an oxadiazole ring. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These targets include:

- Enzymes : The compound may inhibit specific enzymes involved in disease processes.

- Receptors : It can modulate receptor activity, influencing cellular signaling pathways.

- Proteins : Interaction with proteins can alter cellular functions and contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds are often reported to be lower than those of standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, a related compound showed promising results with an IC50 value of approximately 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma . Further modifications of oxadiazole derivatives have led to compounds exhibiting even greater antiproliferative activities against specific tumor cell lines, demonstrating selectivity and potency .

Anticonvulsant Activity

Certain oxadiazole compounds have been evaluated for their anticonvulsant properties. Research indicates that modifications in the oxadiazole structure can enhance anticonvulsant activity in various models . This suggests that this compound may also hold potential in treating seizure disorders.

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several oxadiazole derivatives against resistant bacterial strains. The results indicated that compounds with similar structural motifs to this compound exhibited enhanced activity compared to traditional antibiotics .

- Anticancer Screening : In a comprehensive screening of various oxadiazole derivatives against multiple cancer cell lines, one derivative demonstrated significant cytotoxicity with IC50 values as low as 1.143 µM against renal cancer cells . This highlights the potential for developing targeted cancer therapies based on the oxadiazole scaffold.

Data Table: Biological Activities of Oxadiazole Derivatives

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1-(ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole?

Answer:

The synthesis typically involves multi-step reactions. A common approach includes:

Nucleophilic substitution : Reacting 4-fluorobenzoyl chloride with thiosemicarbazide to form a thiosemicarbazone intermediate.

Cyclization : Using ethyl chloroformate or carbon disulfide under alkaline conditions (pH 10) to cyclize the intermediate into the 1,3,4-oxadiazole core .

Sulfonylation : Introducing the ethylsulfonyl-piperidine moiety via nucleophilic substitution, where piperidin-4-amine reacts with ethylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) .

Purification : Recrystallization in ethanol or chromatography for high purity (>95%) .

Basic: How is structural characterization of this compound performed?

Answer:

Key analytical techniques include:

- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1150–1300 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- NMR :

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 379.3) .

Advanced: How does the ethylsulfonyl group influence bioactivity compared to methylsulfonyl analogs?

Answer:

The ethylsulfonyl group increases steric bulk, potentially reducing binding affinity. For example:

- EC50 values : The ethylsulfonyl derivative (10.80 ± 1.43 μg/mL) is less potent than its methylsulfonyl analog (9.89 ± 1.52 μg/mL) against rice bacterial leaf blight .

- Regression analysis : The toxicity regression slope for ethylsulfonyl (y = 3.28x + 1.61) is lower than methylsulfonyl (y = 4.13x + 0.89), indicating reduced concentration-dependent efficacy .

Methodologically, substituent effects can be quantified via comparative IC50 assays and molecular docking to assess steric clashes .

Advanced: What computational strategies are used to study structure-activity relationships (SAR)?

Answer:

- QSAR modeling : Regression equations (e.g., y = 3.28x + 1.61 for ethylsulfonyl derivatives) correlate substituent hydrophobicity (logP) with bioactivity .

- Molecular docking : Simulates interactions with target proteins (e.g., bacterial enzymes). For example, the 4-fluorophenyl group may engage in π-π stacking with aromatic residues .

- DFT calculations : Predicts electron distribution in the oxadiazole ring, influencing redox properties and reactivity .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use consistent bacterial strains (e.g., Xanthomonas oryzae) and incubation times .

- Data normalization : Express activity relative to positive controls (e.g., bismerthiazole, EC50 = 92.61 μg/mL) .

- Meta-analysis : Compare regression slopes (e.g., R² ≥ 0.95 indicates robust concentration-response relationships) .

Advanced: What strategies optimize antimicrobial activity in derivatives?

Answer:

- Substituent modulation :

- Hybrid scaffolds : Combine oxadiazole with thiadiazole or pyrazole moieties to target multiple bacterial enzymes .

Advanced: How can purity challenges during synthesis be addressed?

Answer:

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (3:7 ratio) for intermediate purification .

- HPLC : Monitor purity (>99% by HPLC with C18 columns, 0.1% TFA in acetonitrile/water) .

- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity .

Advanced: What are the implications of the compound’s logP value on bioavailability?

Answer:

- Calculated logP : ~3.2 (estimated via ChemDraw), suggesting moderate hydrophobicity.

- Bioavailability optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.